molecular formula C13H13BO3 B2993848 (4-(M-Tolyloxy)phenyl)boronic acid CAS No. 1029438-39-8

(4-(M-Tolyloxy)phenyl)boronic acid

Cat. No.: B2993848
CAS No.: 1029438-39-8
M. Wt: 228.05
InChI Key: BICYMQDGXNOCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(M-Tolyloxy)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.

Result of Action

Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(M-Tolyloxy)phenyl)boronic acid typically involves the reaction of an aryl halide with a boronic ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium and involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-(M-Tolyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can be substituted with other groups through various chemical reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically an aryl or vinyl compound with a new functional group attached .

Scientific Research Applications

(4-(M-Tolyloxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

(4-(M-Tolyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYMQDGXNOCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.